Pyrrolidine, 2-methylene-1-(2-propenyl)-(9CI)
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Overview
Description
1-Allyl-2-methylenepyrrolidine is a heterocyclic organic compound featuring a five-membered ring structure with nitrogen as the heteroatom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-2-methylenepyrrolidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an allyl halide with a methylene-containing amine in the presence of a base can yield 1-Allyl-2-methylenepyrrolidine. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 1-Allyl-2-methylenepyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-2-methylenepyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN₃) in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Allyl-2-methylenepyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism by which 1-Allyl-2-methylenepyrrolidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a saturated five-membered ring.
2-Methylenepyrrolidine: Lacks the allyl group but shares the methylene functionality.
1-Allylpyrrolidine: Contains the allyl group but lacks the methylene group.
Uniqueness: 1-Allyl-2-methylenepyrrolidine is unique due to the presence of both the allyl and methylene groups, which confer distinct reactivity and binding properties compared to its analogs. This dual functionality allows for a broader range of chemical transformations and biological interactions .
Properties
CAS No. |
184288-52-6 |
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Molecular Formula |
C8H13N |
Molecular Weight |
123.2 g/mol |
IUPAC Name |
2-methylidene-1-prop-2-enylpyrrolidine |
InChI |
InChI=1S/C8H13N/c1-3-6-9-7-4-5-8(9)2/h3H,1-2,4-7H2 |
InChI Key |
RORBREJAJBEKRG-UHFFFAOYSA-N |
SMILES |
C=CCN1CCCC1=C |
Canonical SMILES |
C=CCN1CCCC1=C |
Synonyms |
Pyrrolidine, 2-methylene-1-(2-propenyl)- (9CI) |
Origin of Product |
United States |
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